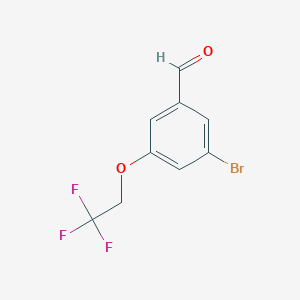![molecular formula C12H23N B8158709 4-Butylbicyclo[2.2.2]octan-1-amine](/img/structure/B8158709.png)
4-Butylbicyclo[2.2.2]octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylbicyclo[222]octan-1-amine is a bicyclic amine compound characterized by its unique structure, which includes a butyl group attached to a bicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylbicyclo[2.2.2]octan-1-amine typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, where a cyclohexadiene reacts with an appropriate dienophile.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions, using butyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by sequential alkylation and amination steps. Optimized reaction conditions, such as temperature control and the use of catalysts, are crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butylbicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Butylbicyclo[2.2.2]octan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Butylbicyclo[2.2.2]octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine with two nitrogen atoms, commonly used as a catalyst in organic synthesis.
Bicyclo[2.2.2]octane: The parent hydrocarbon structure without the butyl or amine groups.
4-Butylbicyclo[2.2.2]octane: The hydrocarbon analog without the amine group.
Uniqueness: 4-Butylbicyclo[2.2.2]octan-1-amine is unique due to the presence of both the butyl and amine groups on the bicyclic framework. This combination provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propiedades
IUPAC Name |
4-butylbicyclo[2.2.2]octan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-2-3-4-11-5-8-12(13,9-6-11)10-7-11/h2-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHZIZGHDQIWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CCC(CC1)(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Fluoro-5-(trifluoromethoxy)phenoxy]azetidine;hydrochloride](/img/structure/B8158642.png)
![[1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B8158645.png)
![Benzyl (4-ethynylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8158650.png)








![1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol](/img/structure/B8158707.png)
